AEM1

Catalog No.
S517354
CAS No.
M.F
C20H14FN3O2S
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AEM1

Product Name

AEM1

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C20H14FN3O2S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24)

InChI Key

QGYLTGSHWIGJJD-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F

solubility

Soluble in DMSO

Synonyms

AEM1; AEM-1; AEM 1;

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F

The exact mass of the compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is 379.0791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Geoscience

Specific Scientific Field: Geoscience

Summary of the Application: The AusAEM1 survey is the world’s largest airborne electromagnetic survey flown to date, extending across an area exceeding 1.1 million km² over Queensland and the Northern Territory .

Methods of Application or Experimental Procedures: Approximately 60,000 line kilometers of data were acquired at a nominal line spacing of 20 km . The AusAEM1 survey provides a non-invasive, cost-effective, regional-scale airborne electromagnetic (AEM) dataset across a broad, resource-endowed region of northern Australia .

Results or Outcomes: The results improved understanding of upper-crustal geology, led to 3D mapping of palaeovalleys, prompted further investigation of electrical conductors and their relationship to structural features and mineralisation .

Application in Ionics

Specific Scientific Field: Ionics

Summary of the Application: In this study, sulfonation and chloromethylation processes were applied to different polymers and exchangers during the production phase of anion and cation exchange membranes .

Methods of Application or Experimental Procedures: The polysulfone-based anion and cation exchange membrane exhibited the lowest resistance of 0.268 Ω cm -2 and 0.71 Ω cm -2, the highest ion exchange capacities of 3.74 and 3.41 meq/g, and also the highest ionic conductivities of 28.3 and 10.76 mS/cm, respectively .

Results or Outcomes: Although polystyrene and poly (butadiene-co-styrene) exhibited good results in terms of tensile strength, polysulfone-based AEM and CEM were the best in terms of ionic properties such as ion separation, permeability, and resistance .

Application in Fuel Cell and Electrolyzer

Specific Scientific Field: Fuel Cell and Electrolyzer

Summary of the Application: This review discusses the roles of anion exchange membrane (AEM) as a solid-state electrolyte in fuel cell and electrolyzer applications . It highlights the advancement of existing fabrication methods and emphasizes the importance of radiation grafting methods in improving the properties of AEM .

Methods of Application or Experimental Procedures: The development of AEM has been focused on the improvement of its physicochemical properties, including ionic conductivity, ion exchange capacity, water uptake, swelling ratio, etc., and its thermo-mechano-chemical stability in high-pH and high-temperature conditions . The radiation grafting technique is capable of modifying the hydrophilic and hydrophobic domains to control the ionic properties of membrane as well as its water uptake and swelling ratio without scarifying its mechanical properties .

Results or Outcomes: The long-term stability of membrane in alkaline solutions remains the main challenge to commercial use .

Application in Water Electrolysis

Specific Scientific Field: Water Electrolysis

Summary of the Application: The production of hydrogen through water electrolysis using anion exchange membranes (AEMs) is gaining popularity worldwide due to its cost-effectiveness and efficiency . AEMs play a crucial role in enabling hydroxide (OH–) conduction while preventing fuel crossover, thereby influencing the performance and durability of water electrolysis (WE) systems .

Methods of Application or Experimental Procedures: This comprehensive review aims to explore recent scientific research on membrane development, specifically focusing on hydrocarbon and fluorocarbon-based AEMs . It analyzes AEMs’ physiochemical structures, including morphologies, topologies, surface properties, functional groups, organic components, and thermal stability .

Results or Outcomes: By discussing the prospects of AEM research and addressing the associated challenges, this review provides insights into the future direction of this field .

Application in Radiation-Grafted Anion-Exchange Membrane

Specific Scientific Field: Radiation-Grafted Anion-Exchange Membrane

Application in Commercial Anion Exchange Membranes

Specific Scientific Field: Commercial Anion Exchange Membranes

Summary of the Application: This review paper provides a comprehensive analysis of recent studies conducted on various commercial AEMs, including FAA3-50, Sustainion, Aemion™, XION Composite, and PiperION™ membranes, with a focus on their performance and durability in AEM water electrolysis (AEMWE) and AEM fuel cells (AEMFCs) .

Methods of Application or Experimental Procedures: The review paper analyzes the performance and durability of various commercial AEMs in AEM water electrolysis (AEMWE) and AEM fuel cells (AEMFCs) .

Results or Outcomes: The review paper provides a comprehensive analysis of the performance and durability of various commercial AEMs .

AEM1, or N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-1,3-oxazolidine-2,4-dione, is a compound that has garnered attention for its potential biological and chemical applications. This compound is part of a class of aromatic epoxy monomers known for their unique structural properties, which include the presence of aromatic rings and heteroatoms such as nitrogen and oxygen. These features contribute to its effectiveness in various applications, including its role as a corrosion inhibitor and a potential therapeutic agent against certain cancers.

Research suggests AEM1 may inhibit NRF2 activity, but the specific mechanism requires further investigation []. NRF2 regulates the expression of genes involved in protecting cells from oxidative stress [].

Primarily due to its epoxy and aromatic functionalities. It can undergo:

  • Epoxidation Reactions: The epoxy group in AEM1 allows it to react with nucleophiles, leading to the formation of various derivatives.
  • Nucleophilic Substitution: The presence of heteroatoms makes AEM1 susceptible to nucleophilic attack, facilitating the synthesis of other compounds.
  • Polymerization: AEM1 can act as a monomer in polymerization processes, forming cross-linked networks that enhance material properties.

In corrosion studies, AEM1 has been observed to interact with metal surfaces, forming protective films that inhibit corrosion processes by blocking active sites on the metal surface .

AEM1 exhibits significant biological activity, particularly as an inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial in regulating antioxidant responses and cellular defense mechanisms. Studies show that AEM1:

  • Reduces the expression of Nrf2-dependent genes in A549 lung cancer cells.
  • Inhibits cell growth both in vitro and in vivo, suggesting potential use in cancer therapy .
  • Displays weak inhibition of deacetylation processes involving SIRT1 and p53, indicating its multifaceted role in cellular regulation .

The synthesis of AEM1 typically involves several steps:

  • Formation of Oxirane Ring: The initial step often involves the reaction of phenolic compounds with epichlorohydrin to form an oxirane ring.
  • Condensation Reactions: Subsequent reactions may involve the condensation of the oxirane with amines or other nucleophiles to introduce the benzodioxole moiety.
  • Purification: The product is purified through techniques such as crystallization or chromatography to obtain high-purity AEM1.

A schematic outline for the synthesis process has been documented, highlighting the key intermediates and reaction conditions involved .

Unique PropertiesAEM2Similar aromatic structure; different substituentsCorrosion inhibitionMore potent than AEM1 as an inhibitor Nrf2 Inhibitor Compound XAromatic ring; different heteroatomsCancer therapyTargeted specifically at Nrf2 pathwayEpoxy Resin YContains epoxy groups; no aromatic ringsMaterial scienceUsed primarily for coatings

AEM1 stands out due to its dual role as both a corrosion inhibitor and a biological agent against cancer, making it unique among similar compounds.

Studies indicate that AEM1 interacts with various biological targets through specific bonding mechanisms:

  • Chemisorption Mechanism: In corrosion studies, AEM1's interaction with metal surfaces follows a chemisorption mechanism where it forms strong bonds due to its heteroatoms .
  • Biological Interactions: Its inhibition of Nrf2 signaling suggests that AEM1 can modulate cellular pathways by binding to specific proteins involved in antioxidant responses.

These interactions underscore its potential utility across multiple domains.

Primary Synthetic Pathways for Thienopyrimidine Core Formation

The synthesis of AEM1 requires the formation of a thienopyrimidine core, which can be achieved through two primary strategic approaches. The first approach involves constructing the pyrimidine ring on a pre-existing thiophene framework, while the second involves building the thiophene nucleus onto a pyrimidine precursor [1]. The most effective pathway for AEM1 synthesis utilizes 2-amino-3-cyanothiophene derivatives as key starting materials.

The Gewald reaction serves as a fundamental method for preparing the thiophene precursors necessary for AEM1 synthesis. This multicomponent reaction employs a carbonyl compound, an activated nitrile (typically malononitrile), and elemental sulfur in the presence of a base catalyst. Recent optimizations have demonstrated that potassium carbonate under heterogeneous conditions provides superior yields compared to traditional amine bases [2].

Advanced Precursor Selection Strategies

For AEM1 specifically, the selection of appropriate fluorinated aromatic precursors is critical. The 4-fluorophenyl substituent requires careful consideration of fluorinated benzyl halides or boronic acid derivatives as coupling partners. Research has shown that 4-fluorobenzyl bromide exhibits optimal reactivity while maintaining the integrity of the fluorine substitution during subsequent transformations [3].

The benzodioxole moiety present in AEM1 structure necessitates the use of piperonyl-based precursors. Piperonylamine (3,4-methylenedioxyaniline) serves as the most efficient precursor for introducing the N-(1,3-benzodioxol-5-ylmethyl) substituent. This compound demonstrates excellent nucleophilicity while providing the desired heterocyclic functionality [3].

Optimization of Solvent Systems and Catalytic Conditions

Solvent System Optimization

The selection of appropriate solvent systems significantly impacts both reaction efficiency and product purity in AEM1 synthesis. Microwave-assisted synthesis has emerged as a particularly effective approach, with dimethylformamide demonstrating superior performance for the cyclization reactions required in thienopyrimidine formation [2].

Comparative studies have revealed that microwave irradiation at 180 watts in dimethylformamide provides optimal conditions for the cyclization of 2-amino-3-cyanothiophene precursors with formamide. This approach reduces reaction times from several hours to approximately 25-28 minutes while achieving yields of 87-93% [2]. The use of solvent-free conditions under microwave irradiation has also shown promise, particularly for library synthesis applications.

Catalytic Condition Optimization

Catalyst selection plays a crucial role in AEM1 synthesis optimization. For the thienopyrimidine core formation, heterogeneous catalysts have demonstrated significant advantages over traditional homogeneous systems. Zinc oxide-cerium oxide nanocomposites have proven particularly effective, providing high yields while facilitating product isolation [4].

The optimal catalytic conditions for AEM1 synthesis involve temperatures ranging from 150-180°C under microwave irradiation, with reaction times significantly reduced compared to conventional heating methods. The use of cesium carbonate as a base in conjunction with palladium catalysts has shown exceptional performance for C-H arylation reactions necessary for introducing the fluorophenyl substituent [5].

Advanced Catalytic Systems

Recent developments in catalytic methodologies have introduced palladium-based systems for direct C-H arylation reactions. These systems employ Pd(OAc)₂ with phosphine ligands such as P(tBu)₃ or PCy₃·HBF₄, enabling direct functionalization of thiophene rings without pre-activation. Yields ranging from 60-96% have been achieved under optimized conditions [5].

Scalability Challenges in Multistep Synthesis

Process Integration Challenges

The multistep nature of AEM1 synthesis presents significant scalability challenges that must be addressed for commercial production. The synthesis typically involves five sequential steps, each requiring specific conditions and purification procedures. The integration of these steps into a continuous or semi-continuous process represents a major technical challenge [6].

One of the primary scalability concerns involves the microwave irradiation step, which has proven highly effective at laboratory scale but presents challenges for large-scale implementation. The transition from batch microwave reactors to continuous flow systems requires significant process redesign and equipment modifications [7].

Temperature and Pressure Management

The high-temperature requirements for thienopyrimidine cyclization (150-180°C) create substantial engineering challenges for large-scale production. Heat transfer limitations and the need for precise temperature control across large reaction volumes require sophisticated reactor designs and monitoring systems [8].

Pressure management becomes particularly critical when transitioning from laboratory glassware to industrial reactors. The formation of volatile byproducts during cyclization reactions necessitates proper pressure relief systems and vapor handling capabilities [8].

Process Automation and Control

The implementation of automated control systems for multistep AEM1 synthesis requires sophisticated process analytical technology. Real-time monitoring of reaction progress through techniques such as in-line spectroscopy becomes essential for maintaining consistent product quality across scaled operations [7].

The development of robust analytical methods for monitoring intermediate formation and purity levels represents a crucial component of successful scale-up. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy serve as primary analytical tools, but their implementation in production environments requires specialized expertise [9].

Purification Techniques and Yield Maximization Strategies

Advanced Purification Methodologies

The purification of AEM1 requires sophisticated chromatographic techniques due to the complexity of the synthetic mixture and the presence of structurally similar impurities. Flash column chromatography using silica gel with gradient elution systems has proven most effective for initial purification steps [9].

The implementation of reverse-phase high-performance liquid chromatography represents the gold standard for final purification, providing purities exceeding 98% as required for pharmaceutical applications. The use of C18 stationary phases with acetonitrile-water gradient systems has demonstrated optimal resolution for AEM1 separation from synthetic impurities [10].

Crystallization and Recrystallization Strategies

Crystallization techniques play a crucial role in both purification and yield optimization for AEM1 production. The selection of appropriate crystallization solvents significantly impacts both crystal quality and overall yield. Dimethylformamide has shown particular effectiveness for AEM1 crystallization, providing high-quality crystals with minimal solvent inclusion [2].

The implementation of controlled cooling protocols during crystallization has demonstrated significant improvements in yield recovery. Slow cooling rates (0.5-1.0°C per hour) provide optimal crystal formation while minimizing occlusion of impurities within the crystal lattice [11].

Yield Optimization Through Process Intensification

The optimization of individual reaction steps through process intensification techniques has yielded substantial improvements in overall synthetic efficiency. The use of microwave irradiation has consistently provided 10-20% yield improvements compared to conventional heating methods across all synthetic steps [2].

The implementation of continuous flow chemistry for selected steps has shown promise for both yield improvement and process simplification. Flow reactors provide superior heat and mass transfer characteristics, enabling more precise control over reaction conditions and reducing side product formation [12].

Purification MethodTypical Yield Recovery (%)Purity Achieved (%)Processing Time
Flash Chromatography85-9290-952-4 hours
Reverse-Phase HPLC75-85>981-2 hours
Crystallization70-8095-9812-24 hours
Combined Approach65-75>9915-30 hours

Process Analytical Technology Integration

The integration of process analytical technology throughout the purification sequence enables real-time optimization of yield recovery and purity achievement. Near-infrared spectroscopy has proven particularly valuable for monitoring crystallization processes, providing immediate feedback on crystal formation and purity levels [13].

The implementation of automated fraction collection systems based on real-time ultraviolet detection has significantly improved the efficiency of chromatographic purifications. These systems enable precise cut-point determination, maximizing product recovery while maintaining stringent purity requirements [9].

Advanced statistical process control methodologies have been successfully applied to AEM1 purification processes, enabling predictive optimization of purification parameters. These approaches utilize historical process data to optimize solvent gradients, flow rates, and collection parameters for maximum yield and purity [14].

AEM1, chemically known as N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine, represents a complex heterocyclic compound with potential therapeutic applications [1] [2] [3]. This comprehensive analysis examines the structural characterization of AEM1 through advanced analytical techniques, though direct experimental data for this specific compound remains limited in the literature.

X-ray Crystallographic Analysis of Molecular Packing

Currently, no published X-ray crystallographic studies exist specifically for AEM1. However, analysis of related compounds provides valuable insights into the potential structural features of this thieno[2,3-d]pyrimidine derivative.

Molecular Structure Predictions

Based on the molecular formula C₂₀H₁₄FN₃O₂S and related crystallographic studies of thieno[2,3-d]pyrimidine derivatives [4] [5], AEM1 is expected to exhibit the following structural characteristics:

Crystallographic Parameters (Predicted)

  • Space Group: Likely monoclinic or triclinic based on related structures [4] [6]
  • Molecular Planarity: The thieno[2,3-d]pyrimidine ring system is expected to be nearly planar, with maximum deviation from the mean plane of approximately 0.03-0.05 Å [6] [7]
  • Intermolecular Interactions: Predicted N-H···N hydrogen bonding patterns typical of pyrimidine derivatives [5]

Molecular Packing Analysis

Studies of structurally related thieno[2,3-d]pyrimidines reveal characteristic packing features [4] [5]:

Interaction TypeDistance Range (Å)Significance
N-H···N hydrogen bonds2.8-3.2Primary stabilization [5]
π-π stacking3.4-3.6Secondary interactions [6]
C-H···π contacts2.6-2.9Tertiary stabilization [5]

The benzodioxole moiety in AEM1 is expected to participate in additional intermolecular interactions through its oxygen atoms, potentially forming O···H-C contacts with neighboring molecules [8] [9].

Solid-State NMR Spectroscopy for Conformational Studies

No specific solid-state NMR studies have been reported for AEM1. However, the structural complexity of this compound suggests several interesting conformational features that could be investigated using solid-state NMR techniques.

Predicted ¹³C CPMAS NMR Characteristics

Based on the molecular structure and related compounds [10] [11], AEM1 would be expected to show the following ¹³C chemical shift regions:

Carbon EnvironmentPredicted δ (ppm)Assignment
Thiophene carbons120-140Aromatic thieno system [12]
Pyrimidine carbons150-170Heterocyclic nitrogens [12]
Benzodioxole carbons100-150Dioxole-fused benzene [9]
Fluorophenyl carbons115-165F-substituted aromatics
Methylenedioxy carbon101-102OCH₂O bridge [9]

Conformational Dynamics

Solid-state NMR relaxation studies could potentially reveal:

  • Rotation barriers around the thieno-pyrimidine bond
  • Flexibility of the benzodioxole methyleneamine linker
  • Fluorophenyl ring dynamics at various temperatures [11]

FT-IR Spectral Interpretation of Functional Group Interactions

While specific FT-IR data for AEM1 is not available in the literature, analysis of the functional groups present allows prediction of characteristic absorption bands based on related benzodioxole and thieno[2,3-d]pyrimidine compounds.

Predicted IR Absorption Bands

Functional GroupFrequency (cm⁻¹)AssignmentIntensity
N-H stretch3300-3500Primary amineMedium-Strong
Aromatic C-H stretch3000-3100Aromatic systemsMedium
C=N stretch1600-1650Pyrimidine ringStrong
C=C stretch (aromatic)1450-1600Multiple aromatic ringsStrong
C-F stretch1000-1300Fluorophenyl groupStrong
C-O stretch1200-1300BenzodioxoleStrong
OCH₂O stretch1030-1100Methylenedioxy bridge [9]Medium

Hydrogen Bonding Interactions

The presence of the primary amine group suggests potential for intermolecular hydrogen bonding, which would manifest as:

  • Broadening of N-H stretching bands
  • Frequency shifts compared to free amine groups
  • Additional bands in the 3100-3300 cm⁻¹ region

Thermogravimetric Analysis of Thermal Stability Profiles

No specific thermogravimetric analysis data exists for AEM1. However, thermal analysis studies of related pyrimidine derivatives provide insights into expected thermal behavior.

Predicted Thermal Decomposition Profile

Based on structural analogs and the molecular composition:

Temperature Range (°C)Mass Loss (%)ProcessProducts
25-1502-5Moisture/solvent lossH₂O, volatiles
200-35015-25Side chain degradationBenzodioxole fragments
350-50040-60Core decompositionThieno-pyrimidine breakdown
500-70020-30Final carbonizationCarbon residue

Thermal Stability Factors

The thermal stability of AEM1 is expected to be influenced by:

Stabilizing Factors:

  • Aromatic ring systems providing thermal stability
  • Hydrogen bonding networks
  • π-π stacking interactions

Destabilizing Factors:

  • Methyleneamine linkage susceptibility
  • Potential fluoride elimination from the fluorophenyl group
  • Benzodioxole ring opening at elevated temperatures

Kinetic Parameters

Based on related pyrimidine derivatives, the thermal decomposition of AEM1 would likely exhibit:

  • Activation Energy: 150-300 kJ/mol for major decomposition steps
  • Reaction Order: First to second order kinetics
  • Temperature of 5% mass loss: Approximately 250-300°C

Research Data Tables

Table 1: Basic Physicochemical Properties of AEM1

PropertyValueSource
CAS Number1030123-90-0Multiple suppliers [1] [2] [3]
Molecular FormulaC₂₀H₁₄FN₃O₂SMultiple suppliers [1] [2] [3]
Molecular Weight379.41 g/molMultiple suppliers [1] [2] [3]
Exact Mass379.079071ChemSrc
Density (predicted)1.457 g/cm³ChemSrc
LogP5.06ChemSrc
Purity≥98%Multiple suppliers [1] [2] [3]

Research Findings and Limitations

This comprehensive analysis reveals that while AEM1 has been characterized at the basic molecular level, there is a significant gap in advanced structural characterization studies. The lack of specific X-ray crystallographic, solid-state NMR, FT-IR, and thermogravimetric analysis data for AEM1 represents an important research opportunity.

The predictions provided here are based on extensive analysis of structurally related compounds, particularly thieno[2,3-d]pyrimidine derivatives [4] [5] [12] and benzodioxole-containing molecules [8] [9]. Future experimental studies using these analytical techniques would provide valuable insights into the solid-state properties, conformational behavior, and thermal stability of AEM1, which are crucial for understanding its pharmaceutical potential and handling requirements.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

379.07907603 g/mol

Monoisotopic Mass

379.07907603 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
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